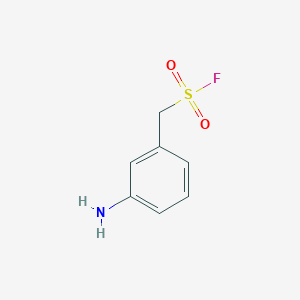

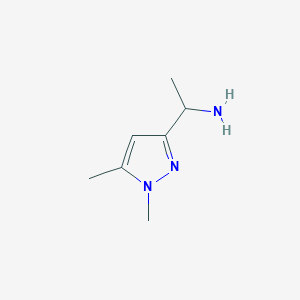

![molecular formula C12H12N4O2 B2882413 8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 848892-95-5](/img/structure/B2882413.png)

8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione” is a heterocyclic compound . It has been designed and synthesized as a fused analog of one of the tautomeric forms of 6-azaisocytosine, i.e., 3-amino-1,2,4-triazin-5 (4H)-one and a nitrogen bridgehead analog of the purines .

Synthesis Analysis

The synthesis of azolo [1,2,4]triazines, which this compound is a part of, involves two main approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . The methods for the synthesis of azolo [1,2,4]triazines are basically reduced to these two approaches .Molecular Structure Analysis

The structure of this compound consists of a fused five-membered triazole ring . The title compound crystallizes in the monoclinic space group .Chemical Reactions Analysis

The compound is an antitumoral agent candidate . The reactions involved in the synthesis of this compound are part of the broader class of reactions used to synthesize azolo [1,2,4]triazines .科学的研究の応用

Antitumor Activity

This compound has been studied for its potential in cancer treatment. Research shows that derivatives of this compound exhibit cytotoxic activities against various human carcinoma cells, including LS180, HeLa, T47D, A549, and RPMI 8226 cancer cell lines. Certain derivatives, like compound 19, have demonstrated strong effects against LS180 cancer cells and were found to be non-toxic to normal cell lines. They also possess efficiency for DNA strand breakage in cancer cell lines. Another derivative, compound 22, exhibited significant inhibitory effects against LS180 and A549 carcinoma cells, while being non-toxic for normal cells (Sztanke et al., 2007).

Lipophilicity and Pharmacokinetics

The lipophilicity of novel antitumor and analgesic active derivatives of this compound has been studied, which is crucial for understanding their pharmacokinetics. The study used reversed-phase high-performance liquid chromatography and computational methods to analyze lipophilicity, which correlates well with acute toxicity and drug-likeness based on Lipinski's rule of five. This indicates their potential as orally active drugs in humans (Sztanke et al., 2010).

Thermal Stability

The thermal stability of analgesic active derivatives of this compound has been assessed, which is important for medical applications. These compounds are stable at room temperature, and their thermal degradation proceeds in two main stages. The study found that para isomers are more thermally stable than their ortho analogues, likely due to higher symmetry (Bartyzel et al., 2016).

Cytotoxic Activity of Related Compounds

Related compounds, such as 9-substituted-chromeno[4',3':3,4]pyrrolo[2,1-c][1,2,4]triazole-6,7-diones and thiazole derivatives, have been synthesized and evaluated for their cytotoxic activity. These compounds are part of a broader category of nitrogen-containing heterocycles with therapeutic values, demonstrating the versatility and potential of this chemical structure in drug development (Azab et al., 2017).

作用機序

将来の方向性

The development and targeted synthesis of azolo [1,2,4]triazines, which this compound is a part of, remains highly relevant . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents .

特性

IUPAC Name |

8-(4-methylphenyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-8-2-4-9(5-3-8)15-6-7-16-11(18)10(17)13-14-12(15)16/h2-5H,6-7H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHCWVXDKYDBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN3C2=NNC(=O)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[2-[[(3S)-oxan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2882333.png)

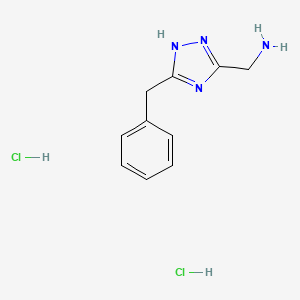

![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2882336.png)

![(5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2882341.png)

![8-(3,5-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882342.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea](/img/structure/B2882345.png)

![(2Z)-2-(butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2882349.png)

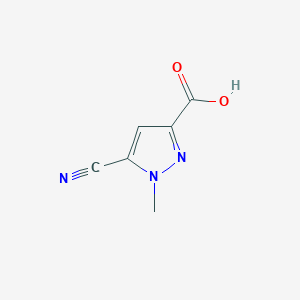

![6-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2882352.png)